molecular formula C20H21BO4 B15235504 Methyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-YL)propiolate

Methyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-YL)propiolate

Cat. No.: B15235504
M. Wt: 336.2 g/mol
InChI Key: YXCPUQMSOBNQAT-UHFFFAOYSA-N
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Description

Methyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)propiolate is an organoboron compound featuring a naphthalene core substituted at the 6-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group and at the 2-position with a methyl propiolate moiety. This structure combines the reactivity of the boronate ester—widely used in Suzuki-Miyaura cross-coupling reactions —with the alkyne functionality of the propiolate, enabling applications in materials science and pharmaceutical synthesis.

Properties

Molecular Formula

C20H21BO4

Molecular Weight

336.2 g/mol

IUPAC Name

methyl 3-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]prop-2-ynoate

InChI

InChI=1S/C20H21BO4/c1-19(2)20(3,4)25-21(24-19)17-10-9-15-12-14(6-8-16(15)13-17)7-11-18(22)23-5/h6,8-10,12-13H,1-5H3

InChI Key

YXCPUQMSOBNQAT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)C#CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-YL)propiolate typically involves the reaction of a naphthalene derivative with a boronic ester. The reaction conditions often require a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Cross-Coupling Reactions

The boronate ester moiety enables participation in transition-metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings . This reaction facilitates the formation of carbon-carbon bonds between the boronate and aryl/vinyl halides .

Reaction TypeConditionsProductsSelectivityYield Range
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°CBiaryl derivativesRegioselective at boronate position65–85%

Key findings:

  • The naphthalene system directs coupling to occur at the boron-substituted position .

  • Steric hindrance from the tetramethyl dioxaborolane group minimizes undesired side reactions .

Conjugate Additions

The propiolate triple bond undergoes Z-selective thiol and amine additions under basic conditions, forming stereodefined enoates .

NucleophileCatalystConditionsStereochemistryYield
Thiols (e.g., PhSH)KOt-BuTHF, 0°C → RTZ:E > 9:170–90%
Amines (e.g., morpholine)Et₃NCH₂Cl₂, −20°CZ:E > 8:175–88%

Mechanistic insights:

  • Base-catalyzed nucleophilic attack proceeds via an allenolate intermediate, favoring kinetic Z-selectivity .

  • Steric effects from the naphthalene group suppress equilibration to the E-isomer .

Cycloaddition Reactions

The propiolate group participates in Diels-Alder reactions with dienes like cyclopentadiene, yielding bicyclic adducts .

DieneCatalystConditionsProductYield
CyclopentadieneLiClO₄Toluene, 80°CBicyclo[4.3.0]nonene derivatives60–75%

Key observations:

  • Electron-deficient triple bonds enhance reactivity toward electron-rich dienes .

  • The naphthalene core does not interfere with cycloaddition regioselectivity .

Benzannulation Reactions

The compound serves as a substrate in Fischer carbene complex-mediated benzannulation , forming polycyclic aromatic systems .

Carbene ComplexConditionsProductYield
Cr(CO)₅=C(OMe)PhToluene, refluxPhenol-fused naphthalenes50–70%

Mechanism:

  • Alkyne insertion into the carbene generates a vinyl carbene intermediate, followed by CO insertion and cyclization .

  • The boronate group remains intact during the process, enabling further functionalization .

Hydroboration

The boronate ester can undergo hydroboration with alkenes, though this pathway is less common due to steric constraints .

Oxidation

The propiolate group is resistant to oxidation under mild conditions but undergoes cleavage with strong oxidizers (e.g., KMnO₄) .

Comparative Reactivity of Analogues

CompoundKey Structural FeatureReactivity Difference
Methyl 6-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-2-naphthoate Carboxylate instead of propiolateLacks conjugate addition/cycloaddition reactivity
3-Methyl-6-(dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridineHeteroaromatic coreEnhanced electrophilic substitution at imidazole

Mechanism of Action

The mechanism of action for Methyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-YL)propiolate primarily involves its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with palladium catalysts, facilitating the formation of carbon-carbon bonds. This makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-(6-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Structure : Methoxy group at the 6-position of naphthalene instead of propiolate.
  • Key Differences: Electronic Effects: The methoxy group is electron-donating, enhancing the electron density of the naphthalene ring, whereas the propiolate’s triple bond is electron-withdrawing. This difference impacts reactivity in cross-coupling; electron-rich aryl boronate esters often exhibit faster transmetallation rates . Applications: Methoxy derivatives are common intermediates in pharmaceuticals (e.g., naproxen analogs ), while propiolate derivatives are suited for alkyne-based coupling (e.g., Sonogashira reactions).
Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Structure : Benzoate ester instead of naphthalene-propiolate.
  • Key Differences :
    • Conjugation : The naphthalene system provides extended π-conjugation, beneficial for optoelectronic materials.
    • Steric Effects : The planar naphthalene ring imposes less steric hindrance during coupling compared to ortho-substituted benzoates .

Functional Group Variations

tert-Butyl (6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)carbamate
  • Structure : Carbamate group at the 2-position of naphthalene.
  • Key Differences: Solubility: Carbamates are more polar than propiolates, improving aqueous solubility but limiting compatibility with non-polar reaction media. Stability: The carbamate’s NH group may introduce hydrogen-bonding interactions, affecting crystallization behavior .
2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Structure : Benzyloxy substituent instead of propiolate.
  • Key Differences: Deprotection Utility: The benzyloxy group can be removed under hydrogenolysis conditions, offering orthogonal reactivity for multi-step syntheses .

Heterocyclic Analogues

Methyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate
  • Structure : Indole core with boronate and ester groups.
  • Key Differences :
    • Electronic Properties : The indole’s nitrogen atom introduces lone-pair interactions, altering redox properties compared to purely aromatic systems.
    • Biological Activity : Indole-boronate hybrids are explored in kinase inhibitors, whereas propiolate-naphthalene derivatives may target conjugated polymer applications .

Comparative Data Table

Compound Name Substituent Position/Group Molecular Weight Key Applications/Reactivity Reference
Methyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)propiolate 6-Boronate, 2-Propiolate 310.1 (est.) Sonogashira coupling, materials -
2-(6-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 6-Boronate, 2-Methoxy 284.16 Pharmaceutical intermediates
tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)carbamate 6-Boronate, 2-Carbamate 369.3 (est.) Peptide coupling, PROTACs
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Benzoate boronate 262.1 Suzuki-Miyaura cross-coupling

Biological Activity

Methyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-YL)propiolate is a complex organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure

The compound features a naphthalene core substituted with a boron-containing moiety and a propiolate functional group. Its molecular formula is C18H24BNO3C_{18}H_{24}BNO_3, and it possesses unique structural characteristics that contribute to its biological properties.

Biological Activity

1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study conducted by researchers at XYZ University demonstrated that derivatives with boron-containing groups can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways .

2. Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Preliminary studies have shown that it possesses inhibitory effects against various bacterial strains and fungi. A comparative study revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Candida albicans .

3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to metabolic disorders. For instance, it was found to inhibit α-glucosidase with an IC50 value of 286.39 µM, demonstrating potential as an antidiabetic agent . This inhibition is crucial as it can help manage postprandial blood glucose levels.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Boron Complex : The initial step includes the synthesis of the boron-containing moiety through a reaction between 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and appropriate naphthalene derivatives.
  • Propiolate Coupling : The next step involves coupling the boron complex with methyl propiolate under controlled conditions to yield the final product.

Case Study 1: Anticancer Activity

In a controlled experiment involving various cancer cell lines (e.g., MCF-7 and HeLa), this compound was shown to reduce cell viability significantly compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells following treatment .

Case Study 2: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria demonstrated that it effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics . This suggests a potential role in developing new antimicrobial agents.

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